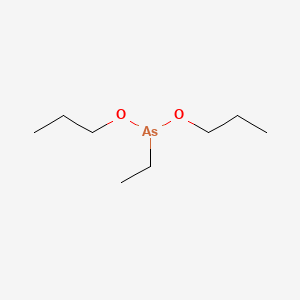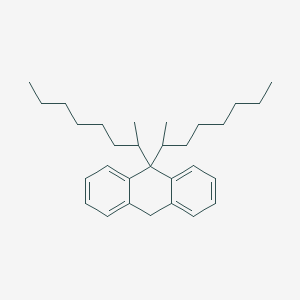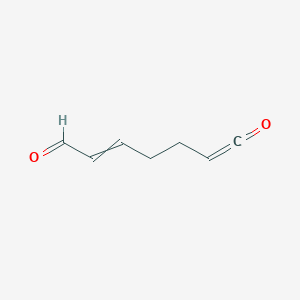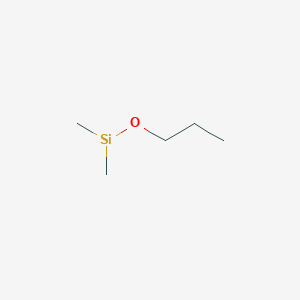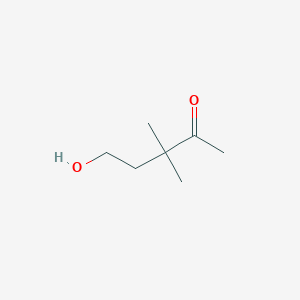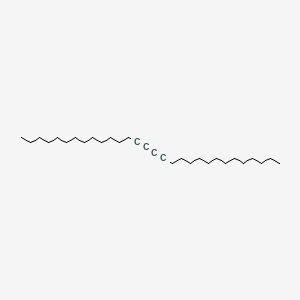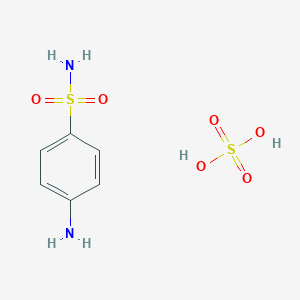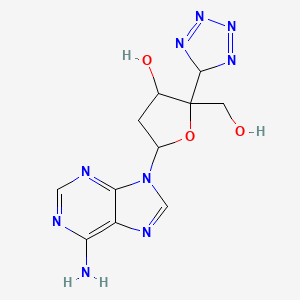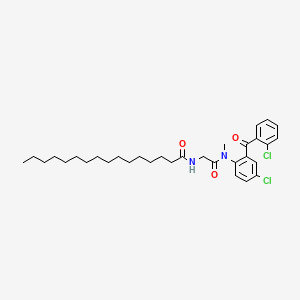
Helium;tantalum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Helium;tantalum is a compound that combines the unique properties of helium, a noble gas, and tantalum, a transition metal Helium is known for its inertness and low boiling point, while tantalum is recognized for its high melting point and resistance to corrosion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of helium;tantalum involves high-pressure techniques due to the inert nature of helium. One method includes the use of high-pressure chambers where helium is forced into a crystalline structure with tantalum. This process often requires pressures above 113 gigapascals .
Industrial Production Methods
Industrial production of this compound is not yet widespread due to the challenges associated with handling helium at high pressures. advancements in high-pressure technology and materials science may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Helium;tantalum primarily undergoes reactions involving the tantalum component, as helium remains largely inert. Tantalum can react with halogens to form tantalum halides, such as tantalum pentachloride (TaCl₅) and tantalum pentafluoride (TaF₅) . These reactions typically require elevated temperatures.
Common Reagents and Conditions
Halogens: Fluorine, chlorine, bromine, and iodine.
Conditions: Elevated temperatures and controlled environments to prevent contamination.
Major Products
- Tantalum Pentachloride (TaCl₅)
- Tantalum Pentafluoride (TaF₅)
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used in the synthesis of complex compounds and as a catalyst in certain reactions .
- Biology : Potential use in imaging techniques due to the unique properties of helium.
- Medicine : Investigated for use in medical devices and implants due to tantalum’s biocompatibility .
- Industry : Utilized in high-temperature and high-pressure environments, such as aerospace and electronics .
Wirkmechanismus
The mechanism of action of helium;tantalum is primarily influenced by the properties of tantalum. Tantalum forms a protective oxide layer that enhances its resistance to corrosion and wear . This oxide layer is crucial in applications where durability and longevity are essential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tantalum Pentachloride (TaCl₅)
- Tantalum Pentafluoride (TaF₅)
- Disodium Helide (Na₂He)
Uniqueness
Helium;tantalum is unique due to the combination of helium’s inertness and tantalum’s high melting point and corrosion resistance. This compound’s ability to withstand extreme conditions makes it valuable in specialized applications where other compounds may fail.
Conclusion
This compound is a compound with promising potential in various scientific and industrial fields. Its unique properties, derived from the combination of helium and tantalum, make it a subject of ongoing research and interest. As technology advances, the applications and production methods for this compound are likely to expand, offering new opportunities for innovation and discovery.
Eigenschaften
CAS-Nummer |
66005-54-7 |
|---|---|
Molekularformel |
HeTa |
Molekulargewicht |
184.9505 g/mol |
IUPAC-Name |
helium;tantalum |
InChI |
InChI=1S/He.Ta |
InChI-Schlüssel |
YUGTXDRDFCWDCG-UHFFFAOYSA-N |
Kanonische SMILES |
[He].[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


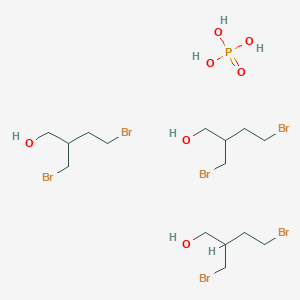

![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
